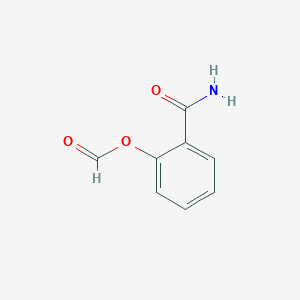
2-Carbamoylphenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylphenyl formate is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenyl formate, where the phenyl group is substituted with a carbamoyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoylphenyl formate typically involves the reaction of 2-aminobenzoic acid with formic acid or its derivatives. One common method is the esterification of 2-aminobenzoic acid with formic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carbamoylphenyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-aminobenzoic acid and formic acid.
Reduction: It can be reduced to form 2-carbamoylphenyl methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Aminobenzoic acid and formic acid.
Reduction: 2-Carbamoylphenyl methanol.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Carbamoylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formate esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-carbamoylphenyl formate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of esters. The carbamoyl group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Phenyl formate: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
2-Aminobenzoic acid: The precursor to 2-carbamoylphenyl formate, with different reactivity due to the absence of the formate ester group.
2-Carbamoylphenyl methanol: The reduced form of this compound, with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the carbamoyl and formate ester groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
90354-57-7 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(2-carbamoylphenyl) formate |
InChI |
InChI=1S/C8H7NO3/c9-8(11)6-3-1-2-4-7(6)12-5-10/h1-5H,(H2,9,11) |
Clé InChI |
DGVIISLJHPSLCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


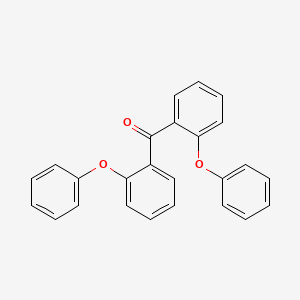
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)
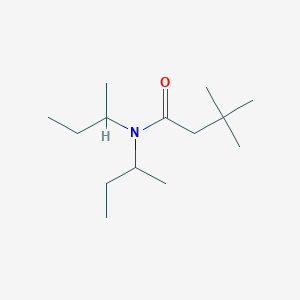


![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
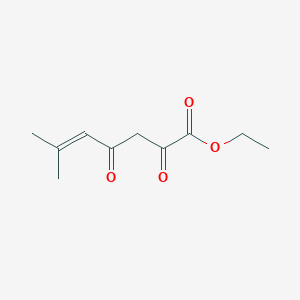
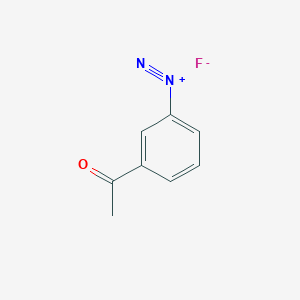
![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)
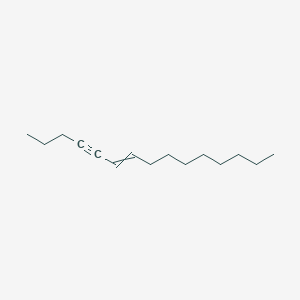
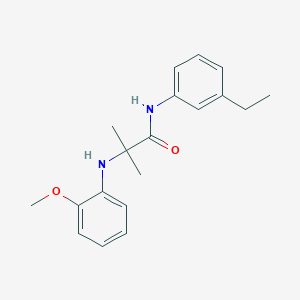
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
